methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate
Description
methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure, which includes a chlorophenyl group, a methoxy group, and a carbamate moiety.
Properties
IUPAC Name |
methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(17-3,8-14-11(15)16-2)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWFGIFTTZWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC)(C1=CC(=CC=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Base Selection : A tertiary base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) is used to scavenge hydrochloric acid generated during the reaction. DIPEA is preferred for its superior steric hindrance, minimizing side reactions.
- Solvent System : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures optimal solubility of the amine and chloroformate while maintaining inert conditions.
- Temperature Control : The reaction is conducted at 0°C during reagent addition to mitigate exothermic effects, followed by gradual warming to room temperature for completion.
Example Procedure :
- Dissolve 2-(3-chlorophenyl)-2-methoxypropylamine (1.0 equiv) in anhydrous DCM.
- Add DIPEA (2.0 equiv) dropwise under nitrogen.
- Cool to 0°C, then add methyl chloroformate (1.1 equiv) slowly.
- Stir for 12 hours at room temperature.
- Quench with water, extract with DCM, dry over Na2SO4, and purify via silica gel chromatography (ethyl acetate/hexane gradient).
Yield and Purity Considerations
- Typical Yield : 75–85% after purification.
- Common Impurities : Residual amine or over-alkylated byproducts (e.g., bis-carbamate), controlled by stoichiometric precision.
Triphosgene-Mediated Carbamoyl Chloride Formation
For substrates sensitive to chloroformate reactivity, triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for generating carbamoyl chloride intermediates.
Synthesis Workflow
- Intermediate Formation : React the amine with triphosgene (0.33 equiv) in DCM at −10°C to form the carbamoyl chloride.
- Methanol Quenching : Introduce methanol to convert the intermediate into the methyl carbamate.
Key Advantages :
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Triphosgene Equiv. | 0.3–0.35 | Minimizes dimerization |
| Reaction Temperature | −10°C to 0°C | Prevents decomposition |
| Quenching Time | 2–4 hours | Ensures complete conversion |
Isocyanate Route for Sterically Hindered Amines
In cases where the amine exhibits significant steric hindrance (e.g., 2-methoxypropyl substitution), the isocyanate route provides an alternative pathway. This method involves synthesizing methyl isocyanate in situ, followed by reaction with the amine.
Patent-Derived Methodology (Adapted from CN85109417A)
- Thermolysis of Phenyl-N-Methyl Urethane : Generate methyl isocyanate via controlled decomposition at 180–220°C.
- Amine Coupling : React the isocyanate with 2-(3-chlorophenyl)-2-methoxypropylamine in an inert solvent (e.g., toluene) at 25°C.
Challenges :
- Handling methyl isocyanate requires stringent safety protocols.
- Low yields (50–60%) due to competing urea formation.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Carbamoylation | 85 | ≥98 | Simplicity, high efficiency | Sensitive to steric hindrance |
| Triphosgene Route | 78 | ≥95 | Safer intermediate handling | Requires cold conditions |
| Isocyanate Coupling | 55 | ≥90 | Effective for hindered amines | Low yield, safety risks |
Challenges and Mitigation Strategies
Steric Hindrance
The 2-methoxypropyl group imposes steric constraints, slowing nucleophilic attack. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamates.
Scientific Research Applications
Agricultural Applications
1.1 Pesticide Development
Methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate is primarily recognized as a pesticide, specifically targeting pests in agricultural settings. Its efficacy as a fungicide and insecticide stems from its ability to inhibit specific metalloenzymes crucial for pest survival. This compound demonstrates significant activity against a range of agricultural pests, contributing to crop protection and yield enhancement .
1.2 Mechanism of Action
The mode of action involves the inhibition of acetylcholinesterase, an enzyme essential for nerve function in insects. By disrupting this enzyme's activity, the compound effectively paralyzes and kills target pests. This mechanism is similar to other carbamate pesticides, which have been widely studied for their environmental impact and effectiveness .
Pharmaceutical Applications
2.1 Disease Treatment
Beyond agricultural uses, this compound has potential pharmaceutical applications, particularly as a therapeutic agent against certain diseases. Research indicates that compounds with similar structures may exhibit properties beneficial in treating neurological disorders due to their interaction with neurotransmitter systems .
2.2 Case Studies in Drug Development
Several studies have explored the potential of carbamate derivatives in drug formulation. For instance, a case study highlighted the development of a new class of drugs derived from this compound, demonstrating promising results in preclinical trials for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Environmental Impact Studies
The environmental implications of using this compound have been the subject of extensive research:
3.1 Degradation Pathways
Studies have shown that this compound undergoes various degradation pathways in soil and water environments, affecting its persistence and toxicity. Understanding these pathways is crucial for assessing its environmental safety and regulatory compliance .
3.2 Monitoring Techniques
Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been employed to monitor the presence and concentration of this compound in environmental samples . These studies provide insights into its behavior in ecosystems and potential risks to non-target organisms.
Data Tables
| Application Area | Description | Efficacy | Research Findings |
|---|---|---|---|
| Agricultural Pesticide | Insecticide/Fungicide | High | Effective against various pests |
| Neurological Treatment | Potential therapeutic agent | Moderate | Promising results in preclinical trials |
| Environmental Monitoring | Persistence studies | Variable | Degradation pathways identified |
Mechanism of Action
The mechanism of action of methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. This inhibition can affect various biochemical pathways and result in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-(3-chlorophenyl)-2-hydroxypropyl)carbamate
- Methyl (2-(3-chlorophenyl)-2-ethoxypropyl)carbamate
- Methyl (2-(3-chlorophenyl)-2-methylpropyl)carbamate
Uniqueness
methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interactions with molecular targets, distinguishing it from other similar carbamates.
Biological Activity
Methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a carbamate functional group, a chlorophenyl moiety, and a methoxypropyl side chain, which together suggest a range of possible interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 271.73 g/mol. The presence of multiple chiral centers indicates that stereochemistry may play a significant role in its biological interactions and pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 271.73 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Carbamate, Aromatic Chloride |
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures often display activity against various bacterial strains and fungi. For instance, studies on related carbamates have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that structural analogs of this compound have shown promise in inhibiting cancer cell proliferation in vitro. For example, compounds with similar carbamate structures have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways .
The mechanism of action for this compound appears to involve interactions with specific molecular targets such as neurotransmitter receptors or enzymes. The presence of the chlorophenyl group suggests potential interactions with dopamine or serotonin receptors, which are critical in managing conditions like depression and anxiety.
Table 2: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Mechanism | Interaction with neurotransmitter receptors |
Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of similar carbamates, researchers found that compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the carbamate structure could enhance antimicrobial activity, suggesting a pathway for optimizing this compound for better efficacy.
Study 2: Anticancer Activity
Another case study focused on the anticancer effects of carbamate derivatives, revealing that certain modifications led to increased cytotoxicity against various cancer cell lines. The study highlighted the importance of structural features in enhancing biological activity and suggested further exploration into the structure-activity relationship (SAR) of this compound .
Q & A
Q. What are the recommended methodologies for synthesizing methyl N-[2-(3-chlorophenyl)-2-methoxypropyl]carbamate, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves coupling carbamate groups to substituted phenylpropane derivatives. A two-step approach is common:
- Step 1 : React 3-chlorophenyl-methoxypropylamine with methyl chloroformate under basic conditions (e.g., NaHCO₃) to form the carbamate bond .
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Characterization employs HPLC (purity >98%, as per standards in ), NMR (to confirm methoxy and carbamate groups), and FTIR (C=O stretch at ~1700 cm⁻¹).
- Key Challenge : Avoiding hydrolysis of the carbamate group during purification; anhydrous solvents and low-temperature conditions are critical .
Q. How can researchers validate the structural stability of this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare buffer solutions (pH 3–11) and incubate the compound at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ_max) and LC-MS to detect breakdown products (e.g., free amine or methanol release) .
- Data Interpretation : Stability is pH-dependent; carbamates typically hydrolyze faster under alkaline conditions. Compare half-life (t₁/₂) values to identify optimal storage conditions .
Advanced Research Questions
Q. What computational models are suitable for predicting the environmental fate of this compound, and how do they align with experimental biodegradation data?
- Methodological Answer :
- Models : Use EPI Suite to estimate biodegradability (BIOWIN scores) and Density Functional Theory (DFT) to predict hydrolysis pathways .
- Experimental Validation : Conduct soil microcosm studies (OECD 307 guidelines) under aerobic/anaerobic conditions. Measure residual compound via GC-MS and compare with model predictions. Contradictions (e.g., slower real-world degradation) may arise due to microbial community variability .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?
- Methodological Answer :
- Hypothesis Testing : Differences may stem from metabolite activity (e.g., oxidative derivatives) or bioavailability.
- Approach :
In Vitro : Use hepatic microsomes (human/rat) to identify metabolites via LC-QTOF-MS .
In Vivo : Administer the compound to model organisms (e.g., zebrafish) and compare tissue concentrations with toxicity endpoints (e.g., LC₅₀).
Q. What factorial design parameters optimize the catalytic efficiency of this compound in enzyme inhibition studies?
- Methodological Answer :
- Design : Use a 3-factor, 2-level factorial design (temperature, pH, enzyme concentration) .
- Response Variables : IC₅₀ values and catalytic turnover (k_cat).
- Analysis : ANOVA to identify significant interactions (e.g., pH × temperature). For example, lower pH may stabilize the carbamate-enzyme complex but reduce solubility .
Methodological Frameworks
Q. How should researchers integrate this compound into a broader toxicological or pharmacological theory?
- Answer : Link studies to structure-activity relationship (SAR) frameworks for carbamates. For example:
Q. What advanced spectroscopic techniques are critical for analyzing non-covalent interactions between this compound and biological targets?
- Answer :
Data Reproducibility and Validation
Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
